molecular formula C16H22O11 B12318589 4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B12318589
M. Wt: 390.34 g/mol
InChI Key: RGTONEMDTVVDMY-UHFFFAOYSA-N
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Description

4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid is a complex organic compound that belongs to the class of phenolic glycosides These compounds are characterized by a phenolic structure attached to a glycosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the following steps:

    Formation of the Pyran Ring: The initial step involves the formation of the pyran ring structure through cyclization reactions.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Glycosylation: The glycosyl moiety is attached through glycosylation reactions, which can be catalyzed by acids or enzymes.

    Carboxylation: Carboxyl groups are introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

    Purification: Using techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids, bases, and enzymes for glycosylation and other reactions.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or co-catalyst in certain organic reactions.

Biology

    Metabolic Studies: Utilized in studies of metabolic pathways and enzyme functions.

    Biomarker Research: Investigated as a potential biomarker for certain diseases.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Food Industry: Used as an additive for its antioxidant properties.

    Cosmetics: Incorporated into skincare products for its potential benefits to skin health.

Mechanism of Action

The mechanism of action of 4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid involves:

    Molecular Targets: Interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: Modulates pathways related to antioxidant defense and inflammatory response, potentially through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Comparison with Similar Compounds

Similar Compounds

    Phenolic Glycosides: Compounds like salicin and arbutin, which also contain phenolic structures attached to glycosyl moieties.

    Flavonoids: Compounds such as quercetin and kaempferol, known for their antioxidant properties.

Uniqueness

    Multiple Functional Groups:

    Complex Structure: The intricate structure allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

IUPAC Name

4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24)

InChI Key

RGTONEMDTVVDMY-UHFFFAOYSA-N

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O

Origin of Product

United States

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